2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a 1,2,4-triazole derivative with a methoxyphenyl substituent at position 5 of the triazole ring and a 4-methylphenyl acetamide group. Its molecular formula is C₁₉H₂₀N₆O₂S (exact mass: 412.13 g/mol). The 2-methoxy group on the phenyl ring and the 4-methyl group on the acetamide moiety contribute to its physicochemical and pharmacological properties, including solubility, bioavailability, and receptor binding .
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-9-13(10-8-12)20-16(24)11-26-18-22-21-17(23(18)19)14-5-3-4-6-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVSISHVYKPAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted triazole derivatives .
Scientific Research Applications
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR)
- Triazole Ring :
- Acetamide Moiety :
- 4-Methylphenyl provides moderate lipophilicity, balancing solubility and membrane permeability.
- Polar groups (e.g., 4-nitrophenyl) increase binding specificity but reduce bioavailability .
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS No. 565179-65-9) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₁H₁₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| CAS Number | 565179-65-9 |
| Molecular Weight | 280.31 g/mol |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. In particular, compounds similar to This compound have shown efficacy against various strains of fungi, including Candida albicans and Rhodotorula mucilaginosa. A study demonstrated that certain triazole derivatives had minimum inhibitory concentrations (MIC) ≤ 25 µg/mL against these strains, suggesting greater efficacy than traditional antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored through various studies. For instance, a screening of drug libraries identified compounds that inhibit cancer cell proliferation in multicellular spheroids . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.
The biological activity of This compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in fungal cell wall synthesis and cancer cell metabolism.
- Binding Affinity : Docking studies suggest that these compounds can effectively bind to target sites on enzymes like lanosterol 14α-demethylase in fungi, disrupting their function and leading to cell death .
- Induction of Apoptosis : In cancer cells, triazole derivatives may trigger apoptotic pathways through various signaling mechanisms.
Case Studies and Research Findings
Several studies have documented the biological activity of triazole derivatives:
-
Antifungal Efficacy : A study evaluated the antifungal activity of several triazole compounds against clinical isolates of Candida. The results indicated that certain derivatives had superior antifungal activity compared to conventional treatments .
Compound MIC (µg/mL) Efficacy Comparison Fluconazole >50 Reference Triazole Derivative A ≤25 More Effective Triazole Derivative B ≤20 More Effective - Anticancer Screening : Screening conducted on a library of compounds identified several triazole derivatives with promising anticancer activity against various cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
